2-Phenyl-4-ethylidene-2-oxazolin-5-one
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Overview
Description
5(4H)-Oxazolone, 4-ethylidene-2-phenyl- is a heterocyclic organic compound with a unique structure that includes an oxazolone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5(4H)-Oxazolone, 4-ethylidene-2-phenyl- typically involves the condensation of an appropriate aldehyde with an amino acid derivative. One common method is the reaction of phenylglycine with acetic anhydride, followed by cyclization to form the oxazolone ring . The reaction conditions often require a solvent such as ethanol or acetic acid and may involve heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
5(4H)-Oxazolone, 4-ethylidene-2-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazolone products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve solvents like dichloromethane or ethanol and may require catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolone derivatives with additional functional groups, while substitution reactions can produce a variety of substituted oxazolones .
Scientific Research Applications
5(4H)-Oxazolone, 4-ethylidene-2-phenyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 5(4H)-Oxazolone, 4-ethylidene-2-phenyl- involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interacting with cellular receptors, leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-4-ethylidene-2-oxazolin-5-one: A closely related compound with similar structural features and reactivity.
4-Ethylidene-2-phenyl-1H-imidazol-5(4H)-one: Another similar compound with a different heterocyclic ring but comparable chemical properties.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C11H9NO2 |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
(4Z)-4-ethylidene-2-phenyl-1,3-oxazol-5-one |
InChI |
InChI=1S/C11H9NO2/c1-2-9-11(13)14-10(12-9)8-6-4-3-5-7-8/h2-7H,1H3/b9-2- |
InChI Key |
HEGNHTODZSHTKS-MBXJOHMKSA-N |
Isomeric SMILES |
C/C=C\1/C(=O)OC(=N1)C2=CC=CC=C2 |
Canonical SMILES |
CC=C1C(=O)OC(=N1)C2=CC=CC=C2 |
Origin of Product |
United States |
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